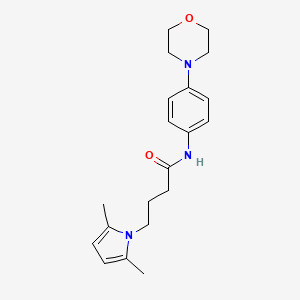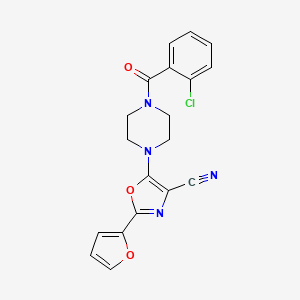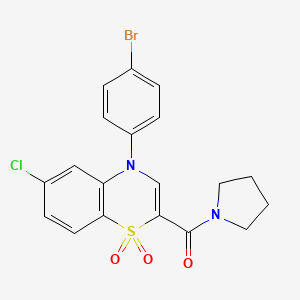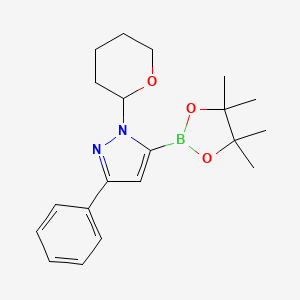![molecular formula C12H11ClN2O3 B2569737 methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1003988-77-9](/img/structure/B2569737.png)
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as SARM MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM). It is a synthetic compound that is designed to mimic the effects of testosterone in the body, but with fewer side effects.
Mécanisme D'action
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 works by selectively binding to androgen receptors in the body, particularly in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and muscle growth. methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 also has a high affinity for bone tissue, which leads to an increase in bone density and strength.
Biochemical and Physiological Effects:
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been shown to have a number of positive effects on the body, including increased muscle mass, improved bone density and strength, and increased physical performance. It has also been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects compared to traditional anabolic steroids. However, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 is still a relatively new compound, and more research is needed to fully understand its long-term effects and potential risks.
Orientations Futures
There are several potential future directions for methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 research. One area of interest is its potential use in the treatment of various diseases, particularly those that involve muscle wasting or bone loss. Another area of interest is its potential use in the development of new performance-enhancing drugs for athletes and bodybuilders. Finally, more research is needed to fully understand the long-term effects and safety of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866, particularly in humans.
Méthodes De Synthèse
The synthesis of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been extensively studied for its potential as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve physical performance and increase muscle mass in athletes and bodybuilders. In addition, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been studied for its potential use in the treatment of various diseases such as cancer cachexia, Alzheimer's disease, and hypogonadism.
Propriétés
IUPAC Name |
methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMWLZBIFRLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)



![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)



![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/no-structure.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)